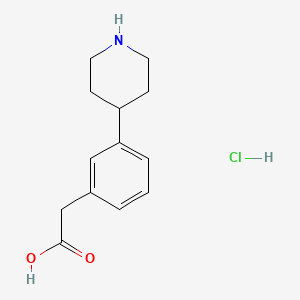

2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride

Description

2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C13H18ClNO2. It is a 4-aryl piperidine that serves as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry and drug development due to its role in optimizing drug-like properties and influencing the 3D orientation of degraders.

Properties

IUPAC Name |

2-(3-piperidin-4-ylphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(16)9-10-2-1-3-12(8-10)11-4-6-14-7-5-11;/h1-3,8,11,14H,4-7,9H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNXXQXZAFDHAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC(=C2)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including hydrogenation and cyclization.

Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

Formation of the Acetic Acid Moiety: The acetic acid group is added through a carboxylation reaction.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

Purification Techniques: Such as crystallization, distillation, and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Halogenation or alkylation reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride is widely used in scientific research, particularly in:

Chemistry: As a building block for synthesizing complex molecules.

Biology: In the development of PROTAC® for targeted protein degradation.

Medicine: Potential therapeutic applications in drug development.

Industry: Used in the synthesis of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The compound acts as a semi-flexible linker in PROTAC® development, influencing the 3D orientation of the degrader and facilitating the formation of ternary complexes. This interaction leads to the targeted degradation of specific proteins by the ubiquitin-proteasome system, thereby modulating cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride

- 2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride

- (3-(Piperidin-4-yl)phenyl)methanol hydrochloride

Uniqueness

2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride is unique due to its specific structural configuration, which provides optimal flexibility and rigidity balance for PROTAC® development. This balance is crucial for effective protein degradation and drug-like property optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.